molecular formula C9H6N2O4 B12963361 2-(2-Cyano-4-nitrophenyl)acetic acid

2-(2-Cyano-4-nitrophenyl)acetic acid

Cat. No.: B12963361
M. Wt: 206.15 g/mol
InChI Key: KRCJNLHUUNWCJC-UHFFFAOYSA-N
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Description

2-(2-Cyano-4-nitrophenyl)acetic acid is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring with a cyano group and a nitro group attached to it, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-4-nitrophenyl)acetic acid typically involves the cyanoacetylation of amines. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in dimethylformamide . Another method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyano-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield 2-(2-Amino-4-cyanophenyl)acetic acid, while reduction of the cyano group can yield 2-(2-Nitro-4-aminophenyl)acetic acid.

Scientific Research Applications

2-(2-Cyano-4-nitrophenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Cyano-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, which can modify the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)acetic acid: This compound is similar in structure but lacks the cyano group. It is used in similar applications but may have different reactivity and biological activity.

    2-(2-Chloro-4-nitrophenyl)acetic acid: This compound has a chloro group instead of a cyano group. It may have different chemical properties and applications.

Uniqueness

2-(2-Cyano-4-nitrophenyl)acetic acid is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and potential biological activity that is not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-(2-cyano-4-nitrophenyl)acetic acid

InChI

InChI=1S/C9H6N2O4/c10-5-7-3-8(11(14)15)2-1-6(7)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

KRCJNLHUUNWCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC(=O)O

Origin of Product

United States

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